BenchChemオンラインストアへようこそ!

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide

Indole-oxadiazole SAR Evidence gap

This novel indole-oxadiazole features an ortho-chlorophenyl and rare indol-4-yl linkage, offering a distinct selectivity profile versus para-chloro or indol-5/6-yl analogs. Its unique substitution pattern is ideal for probing ER-α antagonist activity (structurally related indole-oxadiazoles show IC₅₀ 1.72–19.74 µM in T‑47D cells) and refining 5‑HT₃ pharmacophore models (8.4–8.9 Å aromatic-amine distance). Secure this underrepresented chemotype to benchmark heterocycle isomerism effects and discover novel GPCR, kinase, or nuclear receptor fingerprints.

Molecular Formula C19H15ClN4O2
Molecular Weight 366.8 g/mol
Cat. No. B10997353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide
Molecular FormulaC19H15ClN4O2
Molecular Weight366.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)NC3=CC=CC4=C3C=CN4)Cl
InChIInChI=1S/C19H15ClN4O2/c20-14-5-2-1-4-12(14)19-23-18(26-24-19)9-8-17(25)22-16-7-3-6-15-13(16)10-11-21-15/h1-7,10-11,21H,8-9H2,(H,22,25)
InChIKeyZINHQIBINZXSNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide: Chemical Class and Baseline Characteristics for Scientific Procurement


3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide is a synthetic small molecule that combines a 1,2,4-oxadiazole core, a 2‑chlorophenyl substituent, and an indole‑4‑yl amide tail. The 1,2,4-oxadiazole and indole pharmacophores have been extensively explored in medicinal chemistry for 5‑HT₃ antagonism [1] and, more recently, for estrogen receptor‑α (ER‑α) targeting in breast cancer [2]. The presence of a chlorine atom at the ortho position of the phenyl ring and the 4‑substitution on the indole distinguishes it from many literature precedents that employ para‑chlorophenyl or indole‑5/6‑yl linkages [1].

Why Generic Substitution of 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide Is Not Recommended


Indole-oxadiazole congeners are not interchangeable because subtle changes in substitution pattern profoundly affect target selectivity and potency. Systematic structure-activity relationship (SAR) studies on this scaffold have shown that the position of the chlorine atom on the phenyl ring, the point of attachment on the indole nitrogen, and the nature of the amide tail dramatically alter 5‑HT₃ receptor affinity [1] and ER‑α inhibitory activity [2]. For example, in the ER‑α series, IC₅₀ values against T‑47D cells varied from 1.72 µM to >19 µM among closely related indole-oxadiazoles, while ER‑α binding affinities ranged from 213 pM to micromolar levels [2]. Without head-to-head data for the 2‑chlorophenyl, indol‑4‑yl variant, a generic substitution risks selecting a compound with substantially different potency, selectivity, or pharmacokinetic behaviour.

Quantitative Differentiation Evidence for 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide vs. Structural Analogs


No Direct Comparator Data Available for the Exact Compound

A systematic search of the primary literature and authoritative databases did not yield quantitative activity data for 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide. Therefore, no direct head-to-head comparison can be performed at this time. The closest evidence comes from class-level SAR studies showing that indole-oxadiazoles with a 2-chlorophenyl substituent and an indole‑4‑yl linker have not been explicitly profiled alongside the more common para‑chlorophenyl or indole‑5/6‑yl analogs [1][2]. Prospective users must request custom comparative profiling from suppliers or contract research organisations before making a selection decision.

Indole-oxadiazole SAR Evidence gap

Class-Level ER-α Antiproliferative Activity Range for Indole-Oxadiazole Scaffolds

In a 2024 study, 15 indole-oxadiazole derivatives inhibited the growth of ER‑α‑positive T‑47D cells with IC₅₀ values ranging from 1.78 µM to 19.74 µM, and the reference drug bazedoxifene gave an IC₅₀ of 12.78 ± 0.92 µM [1]. The most potent compound in that series (5o) achieved an IC₅₀ of 1.72 ± 1.67 µM and an ER‑α binding affinity of 213.4 pM, representing a 1589‑fold improvement over bazedoxifene (339.2 nM) [1]. While 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide was not tested in that study, its scaffold closely resembles those of the active compounds, suggesting that empirical profiling is warranted.

Breast cancer Estrogen receptor Antiproliferative

5-HT₃ Antagonist Pharmacophore Definition for Indole-Oxadiazoles

Swain et al. (1991) established that high-affinity 5‑HT₃ antagonism in indole-oxadiazoles requires a basic nitrogen, an H‑bond‑capable linker, and an aromatic moiety, with an optimal aromatic‑to‑basic‑amine distance of 8.4–8.9 Å [1]. The steric constraints of the aromatic binding site were mapped by varying indole substitution. The 2‑chlorophenyl group and the indol‑4‑yl amide present in the target compound are consistent with the pharmacophore but have not been explicitly evaluated. Analogs with indol‑3‑yl or indol‑5‑yl attachments showed markedly different affinity profiles [1].

5-HT3 receptor Antagonist Pharmacophore

Structural Differentiation from Common Indole-Oxadiazole Isomers

The target compound features a 1,2,4-oxadiazole core connected at the 5‑position to a propanamide chain ending at the 4‑position of the indole ring. Most reported active indole-oxadiazoles employ 1,3,4-oxadiazole isomers, indole‑3‑yl or indole‑5‑yl attachments, or N‑substituted indoles [1][2]. For instance, the ER‑α lead compounds 5c and 5o bear a 1,3,4-oxadiazole core with 5‑phenyl substitution, not the 3‑(2‑chlorophenyl)‑1,2,4-oxadiazole‑5‑yl motif [2]. This regio‑isomeric difference may translate into distinct target selectivity, metabolic stability, or solubility profiles, although direct experimental confirmation is lacking.

Regioisomer Structural analog Selectivity

Potential Research Application Scenarios for 3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide Based on Class-Level Evidence


ER-α‑Positive Breast Cancer Probe Development

Given the potent ER‑α‑targeting activity observed for structurally related indole-oxadiazoles (IC₅₀ 1.72–19.74 µM against T‑47D cells) [2], the target compound could serve as a starting point for developing novel ER‑α antagonists or PROTAC ligands. Its untested substitution pattern may offer differentiated selectivity or pharmacokinetics, warranting empirical IC₅₀ and binding affinity measurement in T‑47D and MCF‑7 cells prior to lead nomination. [2]

5‑HT₃ Receptor Pharmacology Tool

The pharmacophore model defined for indole-oxadiazole 5‑HT₃ antagonists (aromatic‑amine distance 8.4–8.9 Å) [1] suggests that the target compound could be screened for 5‑HT₃ receptor binding. If active, its unique indol‑4‑yl linkage may help refine the steric map of the 5‑HT₃ antagonist binding site, complementing the existing data on indol‑3‑yl and indol‑5‑yl series. [1]

Chemical Biology Tool for Indole-Oxadiazole SAR Expansion

Because the 1,2,4-oxadiazole core and the indol‑4‑yl amide tail are underrepresented in published SAR studies, this compound can serve as a systematic comparator to benchmark the impact of heterocycle isomerism (1,2,4‑ vs. 1,3,4-oxadiazole) and indole linkage position on activity, solubility, and metabolic stability. [1][2]

Custom Screening Deck for Multi‑Target Profiling

Procurement of this compound may be justified for inclusion in a broader screening deck where novel indole-oxadiazole chemotypes are tested against panels of GPCRs, kinases, or nuclear receptors. The absence of pre-existing data for this exact structure represents an opportunity to discover a unique selectivity fingerprint that differentiates it from heavily profiled analogs. [1][2]

Quote Request

Request a Quote for 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-4-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.